Cas no 405-29-8 (1-fluoro-4-(2-phenylethynyl)benzene)
1-fluoro-4-(2-phenylethynyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-fluoro-4-(2-phenylethynyl)benzene
- SureCN717468
- 1-fluoro-4-(2-phenyl-ethynyl)-benzene
- 1-(4-fluorophenyl)-2-phenylethyne
- CTK8I6130
- 1-FLUORO-4-PHENYLETHYNYL-BENZENE
- (4-fluorophenyl)(phenyl)acetylene
- 1-(4-fluorophenyl)-2-phenylacetylene
- 1-fluoro-4-(phenylethynyl)benzene
- 1-(2-(4-fluorophenyl)ethynyl)benzene
- 1-(4-fluorophenyl)phenylacetylene
- EN300-9248460
- DB-291391
- 405-29-8
- Z1198157137
- CS-0264263
- 4-fluoro-diphenylacetylene
- SCHEMBL717468
- AKOS005068210
- DTXSID70449629
- MFCD01596898
- HS-6179
-
- MDL: MFCD01596898
- Inchi: 1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
- InChI Key: RCOPXPNGDKPSLU-UHFFFAOYSA-N
- SMILES: FC1C=CC(C#CC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 196.068828449g/mol
- Monoisotopic Mass: 196.068828449g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
1-fluoro-4-(2-phenylethynyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB284678-1 g |
1-fluoro-4-(2-phenylethynyl)benzene; . |
405-29-8 | 1 g |
€1,338.30 | 2023-07-20 | ||
| abcr | AB284678-1g |
1-fluoro-4-(2-phenylethynyl)benzene; . |
405-29-8 | 1g |
€1285.20 | 2025-04-18 | ||
| Enamine | EN300-9248460-0.05g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-9248460-0.1g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
| Enamine | EN300-9248460-0.25g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 0.25g |
$431.0 | 2025-03-21 | |
| Enamine | EN300-9248460-0.5g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
| Enamine | EN300-9248460-1.0g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
| Enamine | EN300-9248460-2.5g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
| Enamine | EN300-9248460-5.0g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
| Enamine | EN300-9248460-10.0g |
1-fluoro-4-(2-phenylethynyl)benzene |
405-29-8 | 95.0% | 10.0g |
$3746.0 | 2025-03-21 |
1-fluoro-4-(2-phenylethynyl)benzene Suppliers
1-fluoro-4-(2-phenylethynyl)benzene Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-fluoro-4-(2-phenylethynyl)benzene
1-Fluoro-4-(2-phenylethynyl)benzene: A Comprehensive Overview
The compound 1-fluoro-4-(2-phenylethynyl)benzene, also known by its CAS number 405-29-8, is a fascinating molecule with significant applications in various fields of chemistry. This compound belongs to the class of aromatic compounds and is characterized by its unique structure, which includes a fluorine atom and a phenylethynyl group attached to a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the importance of 1-fluoro-4-(2-phenylethynyl)benzene in the development of advanced materials. Researchers have explored its potential as a building block for constructing two-dimensional materials, such as graphene analogs. The phenylethynyl group plays a crucial role in enabling the formation of extended π-systems, which are essential for electronic applications. Moreover, the fluorine atom introduces electron-withdrawing effects, further tuning the electronic properties of the molecule for specific applications.
In terms of synthesis, 1-fluoro-4-(2-phenylethynyl)benzene can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. One of the most efficient routes involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This method allows for precise control over the substitution pattern on the benzene ring, ensuring high yields and purity of the final product. The versatility of these synthetic methods has made 1-fluoro-4-(2-phenylethynyl)benzene accessible for large-scale production in industries.
The electronic properties of 1-fluoro-4-(2-phenylethynyl)benzene have been extensively studied using computational chemistry techniques. These studies reveal that the molecule exhibits a low band gap, making it suitable for applications in organic electronics. For instance, it has been used as an active layer material in organic photovoltaic devices (OPVs), where its ability to absorb visible light and facilitate charge separation enhances device performance. Furthermore, its stability under ambient conditions makes it a promising candidate for long-lasting electronic devices.
Another area where 1-fluoro-4-(2-phenylethynyl)benzene has shown potential is in drug discovery. Its unique structure allows for interactions with various biological targets, making it a valuable lead compound in medicinal chemistry. Researchers have explored its ability to inhibit enzymes involved in disease pathways, such as kinases and proteases. Preliminary results indicate that derivatives of this compound exhibit moderate to high potency against these targets, warranting further investigation into their therapeutic potential.
From an environmental perspective, the biodegradation and toxicity profiles of 1-fluoro-4-(2-phenylethynyl)benzene have been assessed to ensure its safe use in industrial processes. Studies suggest that it is not highly toxic to aquatic organisms at environmentally relevant concentrations. However, further research is needed to fully understand its long-term impact on ecosystems and human health.
In conclusion, 1-fluoro-4-(2-phenylethynyl)benzene is a versatile compound with diverse applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in material science, electronics, and drug discovery. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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